

An In-depth Technical Guide to the Spectroscopic Data of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methoxyethyl)benzene

Cat. No.: B1620188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1-Methoxyethyl)benzene**. It is designed to be a core resource for researchers, scientists, and drug development professionals who require detailed information for the identification, characterization, and quality control of this compound. This document presents a summary of quantitative spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the key experimental workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(1-Methoxyethyl)benzene**, including ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Note: Experimentally verified high-resolution data for **(1-Methoxyethyl)benzene** is not widely available in public spectral databases. Therefore, the NMR and IR data presented below are based on established chemical shift and absorption frequency predictions, and analogies to structurally similar compounds. The mass spectrometry data is based on experimental results from the NIST Mass Spectrometry Data Center.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (Methyl)	~1.4	Doublet	~6.5
-OCH ₃ (Methoxy)	~3.2	Singlet	N/A
-CH (Methine)	~4.2	Quartet	~6.5
Aromatic Protons	~7.2-7.4	Multiplet	N/A

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment	Chemical Shift (δ , ppm)
-CH ₃ (Methyl)	~24
-OCH ₃ (Methoxy)	~56
-CH (Methine)	~80
Aromatic CH (ortho, meta)	~126-128
Aromatic C (ipso)	~143
Aromatic CH (para)	~127

Table 3: Infrared (IR) Spectroscopy Peak List (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3100-3000	Aromatic C-H Stretch	Medium
3000-2850	Aliphatic C-H Stretch	Medium
1600, 1495, 1450	Aromatic C=C Bending	Medium-Strong
1200-1000	C-O Stretch (Ether)	Strong
760, 700	Aromatic C-H Bending (out of plane)	Strong

Table 4: Mass Spectrometry (MS) Fragmentation Data[1]

m/z	Relative Intensity	Proposed Fragment
121	100%	$[\text{C}_9\text{H}_9\text{O}]^+$ (Loss of $-\text{CH}_3$)
105	High	$[\text{C}_7\text{H}_5\text{O}]^+$ (Benzyllic C-O cleavage)
77	High	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the synthesis of **(1-Methoxyethyl)benzene** and the acquisition of its spectroscopic data are provided below.

Synthesis of **(1-Methoxyethyl)benzene** via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of **(1-Methoxyethyl)benzene** from 1-phenylethanol.

Materials:

- 1-phenylethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask, magnetic stirrer, stir bar, septum, needles, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Alkoxide Formation:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0°C using an ice bath.
- Slowly add a solution of 1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.
- Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the cessation of hydrogen gas evolution.
- **Methylation:** Cool the resulting alkoxide solution to 0°C.
- Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- **Work-up and Purification:** Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **(1-Methoxyethyl)benzene**.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of the purified **(1-Methoxyethyl)benzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
- Cap the NMR tube.

Data Acquisition:

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure quantitative data for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

- An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat liquid **(1-Methoxyethyl)benzene** directly onto the center of the ATR crystal.
- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Instrumentation:

- A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

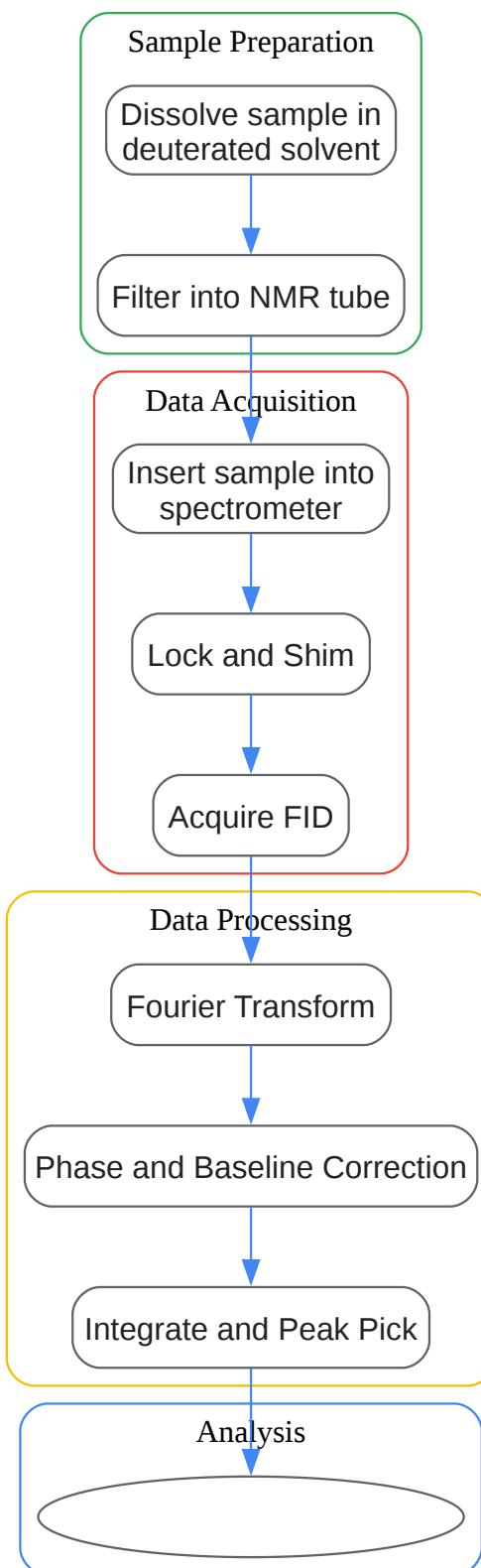
Sample Preparation:

- Prepare a dilute solution of **(1-Methoxyethyl)benzene** in a volatile organic solvent (e.g., dichloromethane or methanol).
- The concentration should be in the range of 10-100 $\mu\text{g}/\text{mL}$.

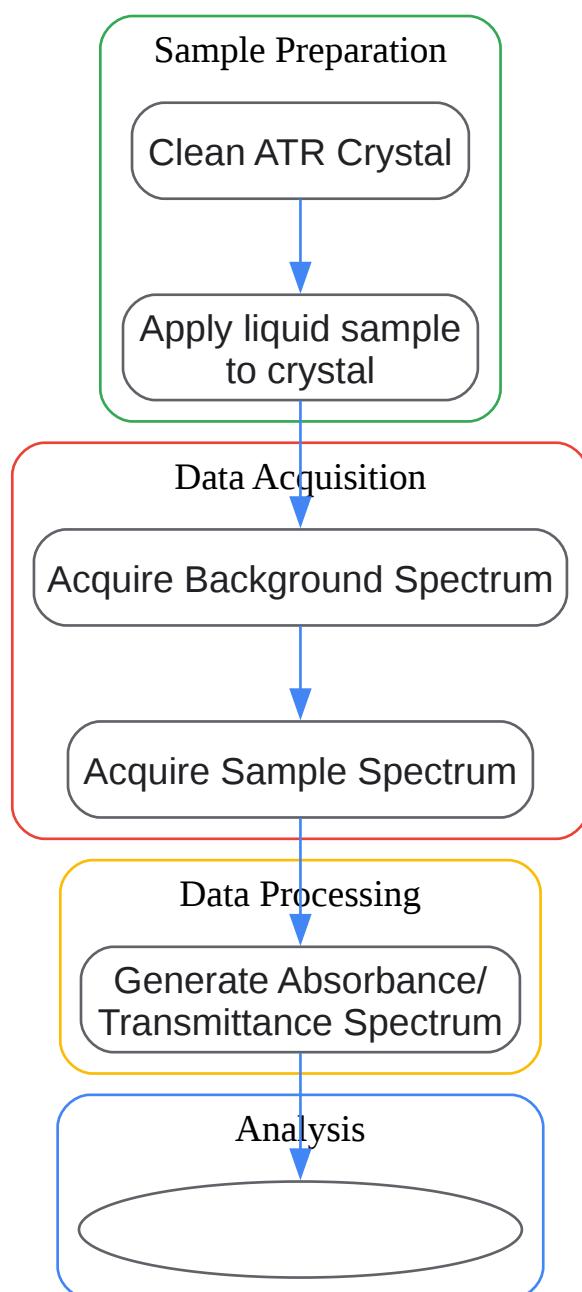
Data Acquisition (Electron Ionization - EI):

- Inject the sample solution into the GC-MS system.
- The sample is vaporized and separated by the gas chromatograph.

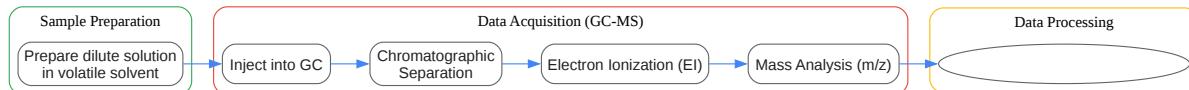
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- The molecules are ionized by a high-energy electron beam (typically 70 eV).
- The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(1-Methoxyethyl)benzene**.


[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Methoxyethyl)benzene | C9H12O | CID 19913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of (1-Methoxyethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620188#spectroscopic-data-for-1-methoxyethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com